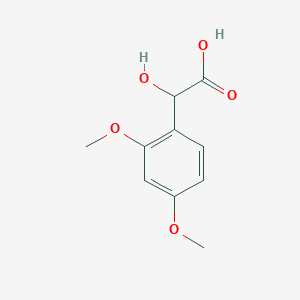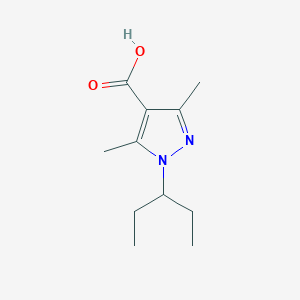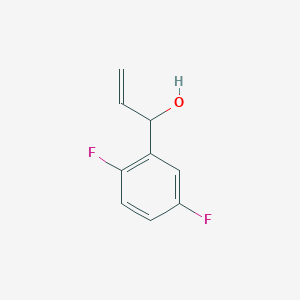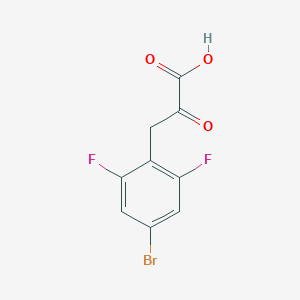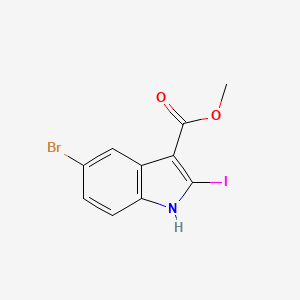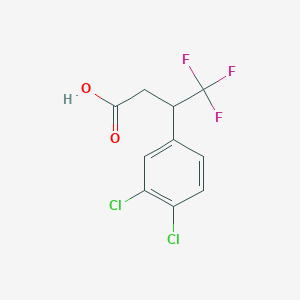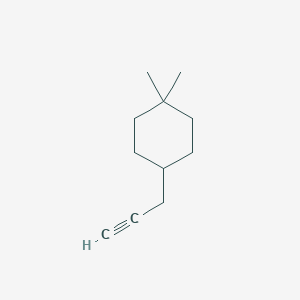
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane is a cyclic terpene hydrocarbon with a unique chemical structureThe molecular formula of this compound is C11H18, and it has a molecular weight of 150.26 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the cyclization of prop-2-yn-1-ones using palladium-catalyzed [4+1] cyclization . This reaction is typically carried out under specific conditions, including the use of aryl amine and water as reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce different hydrocarbons.
Aplicaciones Científicas De Investigación
1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane has diverse applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in catalytic reactions, it may act as a ligand to facilitate the reaction process .
Comparación Con Compuestos Similares
1,4-Dimethyl-2-(2-methylpropyl)cyclohexane: This compound has a similar cyclic structure but different substituents.
4-(prop-2-yn-1-yl)cyclohexane-1,3-dione: Another compound with a similar backbone but different functional groups.
Uniqueness: 1,1-Dimethyl-4-(prop-2-yn-1-yl)cyclohexane is unique due to its specific substituents and the resulting chemical properties
Propiedades
Fórmula molecular |
C11H18 |
|---|---|
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
1,1-dimethyl-4-prop-2-ynylcyclohexane |
InChI |
InChI=1S/C11H18/c1-4-5-10-6-8-11(2,3)9-7-10/h1,10H,5-9H2,2-3H3 |
Clave InChI |
PAXVRWHPZPDUGY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)CC#C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


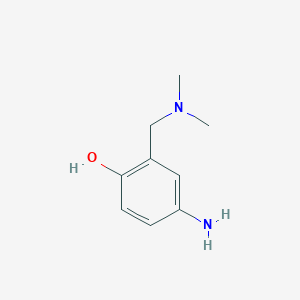
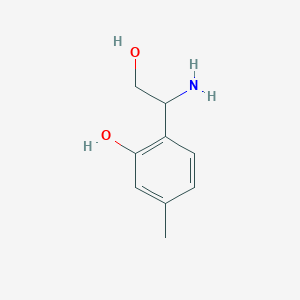

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)

